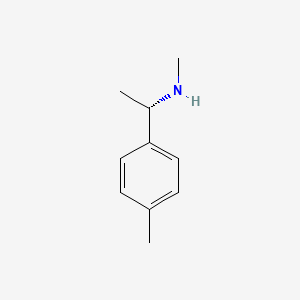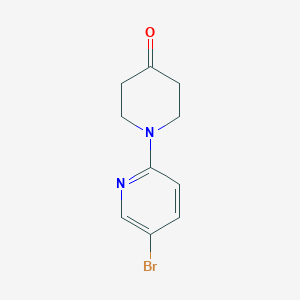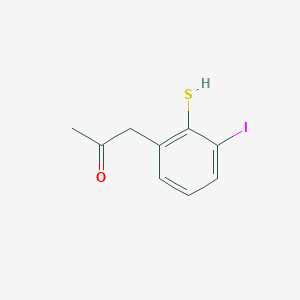
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomer of N-Methyl-1-(P-tolyl)ethan-1-amine, characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the ethanamine backbone. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the use of transaminases offers an environmentally friendly and efficient method for the synthesis of enantiopure amines. In this method, prochiral ketones are converted to the desired amine using immobilized whole-cell biocatalysts with ®-transaminase activity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized to achieve high enantioselectivity and yield, ensuring the production of the desired enantiomer with minimal impurities. The reaction conditions are carefully controlled to maintain the stability and activity of the catalysts, resulting in an efficient and cost-effective production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(P-tolyl)ethan-1-amine: The racemic mixture of the compound.
1-(P-tolyl)ethan-1-amine: Lacks the methyl group on the nitrogen atom.
2-(P-tolyl)ethylamine: Differs in the position of the amine group on the carbon chain.
Uniqueness
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The enantiomeric purity of the compound is crucial for its effectiveness in various applications, particularly in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer .
Eigenschaften
CAS-Nummer |
20218-53-5 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(1S)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
WUFPPWANSBKANN-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H](C)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)




![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
